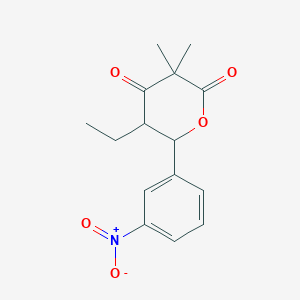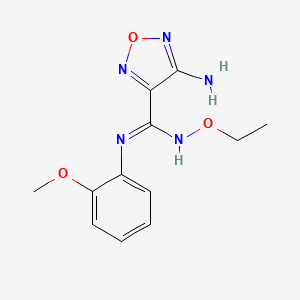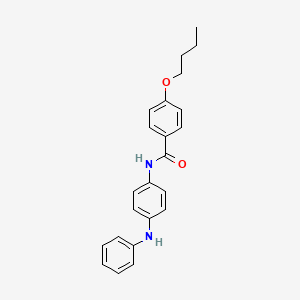
5-ethyl-3,3-dimethyl-6-(3-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-3,3-dimethyl-6-(3-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione, commonly known as EDDNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDDNP has been shown to possess unique biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Mecanismo De Acción
EDDNP has been shown to inhibit the activity of enzymes by binding to their active sites. It has been shown to possess a unique mode of action, making it a promising candidate for the development of new enzyme inhibitors. EDDNP has also been shown to interact with proteins and nucleic acids, suggesting that it may have a broader range of biological activities.
Biochemical and Physiological Effects:
EDDNP has been shown to possess unique biochemical and physiological effects, making it a promising candidate for use in various fields of research. It has been shown to inhibit the activity of enzymes, including HIV-1 protease and plasmepsin II. EDDNP has also been shown to interact with proteins and nucleic acids, suggesting that it may have a broader range of biological activities. In addition, EDDNP has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDDNP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess unique biochemical and physiological effects. However, EDDNP also has several limitations. It is a relatively unstable compound and can degrade over time, making it difficult to work with. In addition, EDDNP can be toxic in high concentrations, making it important to handle with care.
Direcciones Futuras
There are several future directions for the study of EDDNP. One potential direction is the development of new enzyme inhibitors based on the unique mode of action of EDDNP. Another potential direction is the study of the broader range of biological activities of EDDNP, including its interactions with proteins and nucleic acids. Finally, the potential use of EDDNP in the treatment of various diseases, including cancer and neurodegenerative diseases, warrants further investigation.
Métodos De Síntesis
EDDNP can be synthesized through a multistep process involving the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization and reduction. The final product is obtained through recrystallization and purification. The synthesis method has been optimized to produce high yields of pure EDDNP.
Aplicaciones Científicas De Investigación
EDDNP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess unique properties that make it a promising candidate for use in drug discovery, chemical biology, and medicinal chemistry. EDDNP has been used in the development of novel inhibitors of enzymes such as HIV-1 protease and plasmepsin II. It has also been used in the study of protein-protein interactions and the discovery of new protein targets.
Propiedades
IUPAC Name |
5-ethyl-3,3-dimethyl-6-(3-nitrophenyl)oxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-4-11-12(21-14(18)15(2,3)13(11)17)9-6-5-7-10(8-9)16(19)20/h5-8,11-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBFTTTWTUDHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(=O)C(C1=O)(C)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5174338.png)


![N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide](/img/structure/B5174353.png)
![5-(4-chlorophenyl)-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol](/img/structure/B5174361.png)
![N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5174366.png)
![N-ethyl-2-(2-furyl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoacetamide](/img/structure/B5174370.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5174384.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5174387.png)


![5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5174403.png)
![1-benzyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5174419.png)
